Summary of Application: Birinapant has been used in the field of cancer treatment as a Smac mimetic.
Results or Outcomes: The safety and tolerance of Smac mimetics are evaluated in phase 1 and phase 2 clinical trials.
Summary of Application: Birinapant has been found to significantly enhance the antitumor activity of gemcitabine in Triple-Negative Breast Cancer (TNBC) both in vitro and in xenograft mouse models.
Methods of Application: The study involved the use of Birinapant in combination with gemcitabine, a chemotherapy drug.
Results or Outcomes: The combination led to the activation of the intrinsic apoptosis pathway via degradation of cIAP2 and XIAP, leading to apoptotic cell death.
Summary of Application: Birinapant has been studied for its influence on antigen presentation.
Methods of Application: The study involved the use of multiple omics methods, including genomics, proteomics, and immunopeptidomics.
Birinapant, also known as TL32711, is a bivalent small molecule designed to mimic the second mitochondrial activator of caspases (SMAC) and inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs). Developed by TetraLogic Pharmaceuticals, birinapant is currently undergoing clinical trials for various cancers, including leukemia, pancreatic cancer, and ovarian cancer. Its mechanism involves binding to the BIR3 domains of cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP), leading to their degradation and subsequent activation of apoptotic pathways .
Birinapant functions as a Smac mimetic and IAP antagonist []. SMAC proteins naturally promote cell death, while IAPs inhibit this process. Birinapant mimics SMAC, binding to and inhibiting IAPs, particularly cellular IAP1 (cIAP1) with high potency. This disrupts the IAP-mediated inhibition of cell death, potentially leading to cancer cell apoptosis. Studies suggest Birinapant may be particularly effective in tumors with a functional death receptor signaling pathway.
Birinapant's mechanism of action primarily involves promoting the autoubiquitylation and proteasomal degradation of IAPs. This process results in the activation of caspase-8 and the formation of a complex with receptor-interacting protein kinase 1 (RIPK1). The degradation of cIAP1 and cIAP2 inhibits tumor necrosis factor (TNF)-induced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, which is crucial for cell survival. Consequently, this leads to enhanced apoptosis in tumor cells .
Birinapant exhibits significant biological activity by inducing apoptosis in various cancer cell lines. It has shown efficacy as a single agent and in combination with other chemotherapeutic agents. For instance, it enhances the effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in both TRAIL-sensitive and TRAIL-resistant cancer cells. Its ability to overcome resistance mechanisms associated with XIAP makes it a promising candidate for treating aggressive cancers .
The synthesis of birinapant involves multiple steps, including the formation of its bivalent structure that allows it to effectively bind to IAPs. While specific synthetic pathways are proprietary, it generally includes the construction of indole-based scaffolds that are characteristic of SMAC mimetics. TetraLogic Pharmaceuticals has developed birinapant through careful optimization to enhance its binding affinity and pharmacological properties .
Birinapant is primarily being explored for its therapeutic potential in oncology. Clinical trials are investigating its use in:
The drug's ability to restore apoptotic signaling in cancer cells makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .
Studies have shown that birinapant can interact synergistically with other therapeutic agents. For example, when combined with Ralimetinib—an inhibitor targeting p38 mitogen-activated protein kinase—birinapant enhances sensitivity in cancer cells harboring specific mutations like LKB1 and KRAS. This interaction underscores its potential in personalized medicine approaches for treating genetically distinct tumors .
Birinapant belongs to a class of compounds known as SMAC mimetics, which share similar mechanisms but differ in their binding affinities and biological effects. Here are some similar compounds:
Compound Name | Mechanism | Unique Features |
---|---|---|
GDC-0152 | SMAC mimetic | Selectively targets cIAP1/2; shows promise in solid tumors. |
LCL161 | SMAC mimetic | Oral bioavailability; targets multiple IAPs including XIAP. |
GT13402 | SMAC mimetic | High affinity for cIAP1/2 but lower for XIAP; used to study IAP inhibition dynamics. |
Birinapant's unique bivalent nature allows it to bind more effectively to multiple IAPs simultaneously, enhancing its apoptotic induction capabilities compared to these other compounds .
Birinapant possesses the molecular formula C42H56F2N8O6, establishing it as a complex organic compound with 42 carbon atoms, 56 hydrogen atoms, 2 fluorine atoms, 8 nitrogen atoms, and 6 oxygen atoms [1] [2] [3]. The molecular weight of birinapant is precisely 806.94 grams per mole, which has been consistently reported across multiple analytical sources [3] [4] [7]. The monoisotopic mass of the compound is calculated at 806.429088 atomic mass units [2].
The compound is registered under the Chemical Abstracts Service number 1260251-31-7 [1] [3] [4]. The United States Food and Drug Administration has assigned the Unique Ingredient Identifier 6O4Z07B57R to birinapant [3] [5]. The Molecular Design Limited database number for this compound is MFCD25976869 [3] [4].
Property | Value |
---|---|
Molecular Formula | C42H56F2N8O6 |
Molecular Weight | 806.94 g/mol |
Monoisotopic Mass | 806.429088 u |
CAS Number | 1260251-31-7 |
FDA UNII | 6O4Z07B57R |
MDL Number | MFCD25976869 |
Birinapant is characterized by its distinctive biindole core structure, which forms the central scaffold of the molecule [8] [11]. The biindole framework consists of two indole rings connected through a 2,2'-linkage, creating a bivalent structure that is essential for the compound's biological activity [8] [9]. Each indole ring bears a fluorine substituent at the 6-position, contributing to the overall molecular stability and binding characteristics [1] [2] [11].
The biindole core is substituted at the 3,3'-positions with methylene linkers that connect to pyrrolidine rings [1] [11]. These pyrrolidine moieties possess hydroxyl groups at the 4-position with S-configuration, while the 2-position bears R-configuration [1] [2]. The pyrrolidine rings are further connected to butanoyl chains, which terminate in N-methylalanine residues [1] [11].
The complete International Union of Pure and Applied Chemistry name for birinapant is (2S,2'S)-N,N'-[(6,6'-difluoro[2,2'-bi-1H-indole]-3,3'-diyl)bis[methylene[(2R,4S)-4-hydroxy-2,1-pyrrolidinediyl][(1S)-1-ethyl-2-oxo-2,1-ethanediyl]]]bis[2-(methylamino)propanamide] [1] [2]. This systematic nomenclature reflects the complex stereochemical arrangement and the symmetrical nature of the molecule.
The biindole core has been shown to be susceptible to oxidative degradation under certain conditions, leading to the formation of specific degradation products [8]. Forced degradation studies have identified primary degradants formed via oxidation of the biindole core, while secondary degradants arise through [1] [2]-rearrangement processes [8].
Birinapant presents as a white to off-white solid powder under standard conditions [3] [24]. The compound exhibits a melting point greater than 245 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures [3]. The predicted boiling point is calculated at 1090.5 ± 65.0 degrees Celsius [3]. The density of birinapant is reported as 1.320 ± 0.06 grams per cubic centimeter at 20 degrees Celsius [3].
The compound demonstrates limited aqueous solubility, being essentially insoluble in water [7] [12]. However, birinapant shows good solubility in organic solvents, with dimethyl sulfoxide solubility ranging from 40.35 to 125 milligrams per milliliter [7] [12] [14]. Ethanol solubility is reported between 46.9 and 70 milligrams per milliliter [7] [12]. The predicted pKa value is 13.99 ± 0.46, suggesting basic character under physiological conditions [3].
Storage requirements for birinapant are stringent, with powder forms requiring storage at minus 20 degrees Celsius for long-term stability [3] [14]. Solutions prepared in organic solvents should be stored at minus 80 degrees Celsius for optimal preservation [14]. The compound typically exhibits purity levels exceeding 98 percent as determined by high-performance liquid chromatography analysis [3] [4] [20].
Physical Property | Value |
---|---|
Appearance | White to Off-White Solid Powder |
Melting Point | >245°C (decomposition) |
Density | 1.320 ± 0.06 g/cm³ |
Solubility (DMSO) | 40.35-125 mg/mL |
Solubility (Ethanol) | 46.9-70 mg/mL |
Water Solubility | Insoluble |
Storage Temperature | -20°C (powder), -80°C (solution) |
Purity | >98% |
The structure-activity relationship of birinapant reveals critical molecular features that determine its binding affinity and selectivity toward Inhibitor of Apoptosis Protein family members [11] [16]. The compound demonstrates exceptional binding affinity for cellular Inhibitor of Apoptosis Protein 1 with a dissociation constant of less than 1 nanomolar [1] [4] [6]. The binding affinity for cellular Inhibitor of Apoptosis Protein 2 is substantially lower at 36 nanomolar, while X-linked Inhibitor of Apoptosis Protein binding occurs with a dissociation constant of 45 nanomolar [1] [4] [8].
Crystallographic analysis has demonstrated that birinapant can simultaneously bind two Inhibitor of Apoptosis Protein BIR3 domains through its bivalent structure [11] [16]. The two inhibitor of apoptosis protein-binding motifs of birinapant present themselves in a gauche orientation relative to the biindole core, positioning the P2' Abu residues in proximity [16]. This spatial arrangement is crucial for the compound's ability to engage multiple Inhibitor of Apoptosis Protein BIR3 domains within higher-order complexes [16].
The P2' position of birinapant has been identified as critical for differential activity against various Inhibitor of Apoptosis Protein family members [16]. Modifications at this position significantly influence the compound's potency against cellular Inhibitor of Apoptosis Protein 2 and affinity for X-linked Inhibitor of Apoptosis Protein BIR3 domain [16]. The improved tolerability profile of birinapant compared to first-generation compounds is attributed to decreased potency against cellular Inhibitor of Apoptosis Protein 2 and reduced ability to inhibit X-linked Inhibitor of Apoptosis Protein-dependent signaling pathways [16].
Target Protein | Kd (nM) | Ki (nM) |
---|---|---|
cIAP1 (BIR3) | <1 | 1 |
cIAP2 (BIR3) | 36 | 36 |
XIAP (BIR3) | 45 | 45 |
The stereochemical configuration of birinapant is essential for its biological activity, with the compound containing eight defined stereocenters [2]. The absolute configuration includes S-configuration at the N-terminal and C-terminal alanine residues, R-configuration at the pyrrolidine 2-positions, and S-configuration at the pyrrolidine 4-positions and butanoyl 2-positions [1] [2].
Birinapant exhibits polymorphic behavior, with multiple crystalline forms identified through extensive solid-state characterization [17] [26]. The most notable polymorphic form is designated as Form H, which has been characterized through powder X-ray diffraction analysis [17]. This crystalline form demonstrates specific diffraction patterns that distinguish it from other polymorphic variants and amorphous forms of the compound [17].
The H Form of birinapant provides desirable physicochemical properties compared to other crystalline forms, non-crystalline forms, or amorphous preparations [17]. These properties include suitable hygroscopicity characteristics, which are important for pharmaceutical development and manufacturing processes [17]. The formation of specific polymorphic forms can be controlled through crystallization conditions, including solvent selection, temperature control, and cooling rates [17].
Crystallographic studies have provided detailed structural information about birinapant in complex with target proteins [11] [16]. The Protein Data Bank codes for birinapant bound to two X-linked Inhibitor of Apoptosis Protein BIR3 domains are 4KMP and rcsb079530 [11] [16]. Additionally, structural data for birinapant analogs bound to cellular Inhibitor of Apoptosis Protein 1 BIR3 domain are available under codes 4KMN and rcsb079528 [11] [16].
The crystal structure analysis reveals that birinapant adopts a specific conformation when bound to protein targets, with the biindole core serving as a rigid scaffold that positions the two inhibitor of apoptosis protein-binding motifs for optimal protein recognition [11] [16]. The fluorine substituents on the indole rings contribute to the overall binding geometry and may influence the selectivity profile of the compound [1] [11].